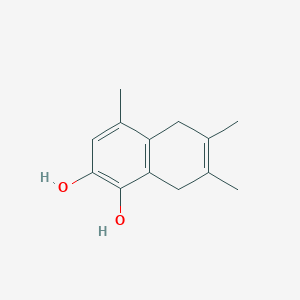
4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol is an organic compound with the molecular formula C13H16O2 It is a derivative of naphthalene, characterized by the presence of three methyl groups and two hydroxyl groups on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene or a substituted naphthalene derivative.
Hydroxylation: The hydroxyl groups are introduced via hydroxylation reactions, which can be performed using reagents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4,6,7-trimethyl-5,8-dihydronaphthalene-1,2-quinone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. The methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,1,6-Trimethyl-1,2-dihydronaphthalene: Similar structure but lacks hydroxyl groups.
1,5,8-Trimethyl-1,2-dihydronaphthalene: Similar structure with different methyl group positions.
2,5,8-Trimethyl-1,2-dihydronaphthalene: Another isomer with different methyl group positions.
Uniqueness
4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4,6,7-trimethyl-5,8-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C13H16O2/c1-7-4-10-9(3)6-12(14)13(15)11(10)5-8(7)2/h6,14-15H,4-5H2,1-3H3 |
InChI Key |
YMTCFTMKYKMQCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2=C(C1)C(=CC(=C2O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


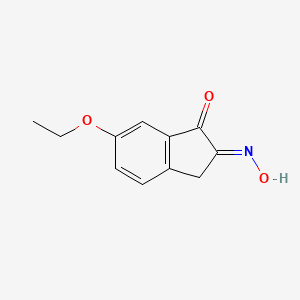

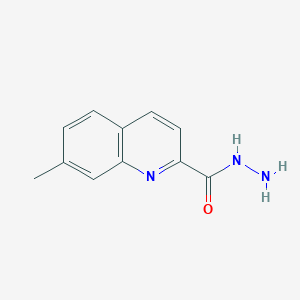
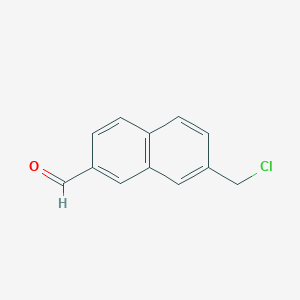
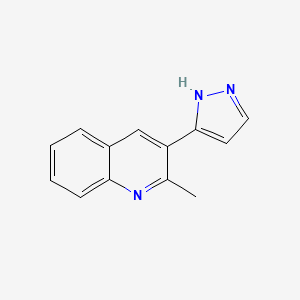
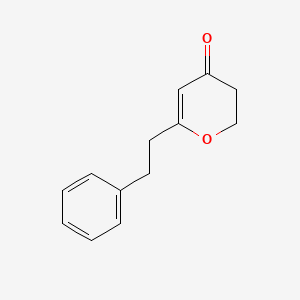
![(3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11895897.png)
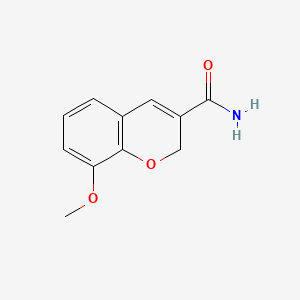

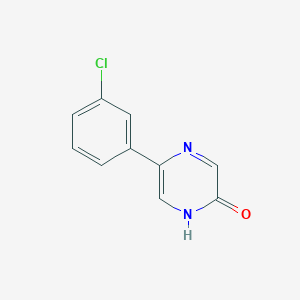
![Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11895912.png)
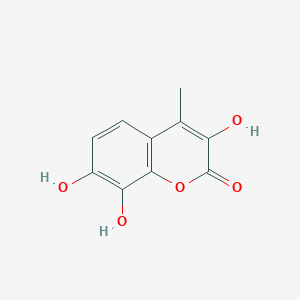
![Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11895930.png)

